molecular formula C25H20FN7O2S2 B2536358 N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide CAS No. 393874-17-4

N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide

Cat. No.: B2536358
CAS No.: 393874-17-4
M. Wt: 533.6
InChI Key: TVNZBOYYWUYXDA-UHFFFAOYSA-N
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Description

N-((4-(4-Fluorophenyl)-5-((2-((5-Methyl-1,3,4-Thiadiazol-2-yl)Amino)-2-Oxoethyl)Thio)-4H-1,2,4-Triazol-3-yl)Methyl)-1-Naphthamide is a heterocyclic compound featuring a 4H-1,2,4-triazole core substituted with a 4-fluorophenyl group and a thioether-linked 1,3,4-thiadiazole moiety. The triazole ring is further functionalized with a naphthamide group via a methylene bridge.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN7O2S2/c1-15-29-31-24(37-15)28-22(34)14-36-25-32-30-21(33(25)18-11-9-17(26)10-12-18)13-27-23(35)20-8-4-6-16-5-2-3-7-19(16)20/h2-12H,13-14H2,1H3,(H,27,35)(H,28,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNZBOYYWUYXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound with potential biological activities. The compound incorporates multiple pharmacophoric elements, including a thiadiazole moiety and a triazole ring, which are known for their diverse biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be dissected into several functional groups:

  • Thiadiazole : Known for its antimicrobial and anticancer properties.
  • Triazole : Often associated with antifungal activity.
  • Naphthamide : Contributes to the overall stability and bioactivity of the molecule.

Molecular Formula

The molecular formula of this compound is C19H19FN5O2SC_{19}H_{19}FN_{5}O_{2}S.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial activity of compounds similar to this compound. For instance:

  • Thiadiazole Derivatives : Research has shown that thiadiazole derivatives exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. A derivative with a similar structure demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Triazole Compounds : Triazoles are well-documented for their antifungal properties. Compounds containing triazole rings have been effective against various fungal strains, including Candida species .

Anticancer Activity

The anticancer potential of compounds incorporating thiadiazole and naphthamide structures has been explored in various studies:

  • Cell Line Studies : In vitro studies on similar compounds have shown cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. For example, certain derivatives exhibited IC50 values as low as 2.32 µg/mL .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 ValueReference
AntimicrobialMRSANot specified
AntifungalCandida spp.Not specified
AnticancerMCF-710.10 µg/mL
AnticancerHepG22.32 µg/mL

Case Study 1: Thiadiazole Derivatives Against MRSA

A study investigated a series of thiadiazole derivatives structurally related to N-((4-(4-fluorophenyl)-5... The derivatives were tested against MRSA strains showing promising results that warrant further exploration in drug development .

Case Study 2: Anticancer Activity in Cell Lines

Another study focused on the synthesis and testing of naphthamide-based compounds against various cancer cell lines. The results indicated that modifications in the structure significantly influenced the cytotoxicity profiles, with some compounds achieving IC50 values lower than standard chemotherapeutics .

Scientific Research Applications

Applications in Scientific Research

N-((4-(4-fluorophenyl)-5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide has been explored for various applications:

Anticancer Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant anticancer properties. In vitro studies are essential for evaluating the effectiveness of this compound against various cancer cell lines. Preliminary results suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies have indicated that derivatives of thiadiazoles often show effectiveness against a range of pathogens, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Drug Design and Development

Given its complex structure, this compound serves as a lead compound in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Triazole Moiety : This step often requires coupling reactions that link the thiadiazole component with triazole derivatives.
  • Final Assembly into Naphthamide : The final product is formed by coupling the naphthalene derivative with the previously synthesized components.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Biological Activity (Reported) Reference
Target Compound 4H-1,2,4-Triazole 4-Fluorophenyl, thiadiazole-thioethyl, naphthamide Not reported (inferred: antimicrobial) -
2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(1-Naphthyl)Acetamide 4H-1,2,4-Triazole Allyl, thiophen-2-yl, naphthyl acetamide Antimicrobial (inferred) [7]
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide (561295-12-3) 4H-1,2,4-Triazole Ethyl, thiophen-2-yl, fluorophenyl acetamide Not reported [13]
N-(5-(Ethylthio)-1,3,4-Thiadiazol-2-yl)-2-Naphthamide 1,3,4-Thiadiazole Ethylthio, naphthamide Not reported [18]
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-Dihydro-1,3,4-Thiadiazol-2-yl]Acetamide 1,3,4-Thiadiazole (dihydro) 4-Fluorophenyl, acetyl Not reported [15]
FOE 5043 (Pesticide) 1,3,4-Thiadiazole Trifluoromethyl, oxyacetamide Pesticidal [14]

Key Structural Differences and Implications

Triazole vs. Thiadiazole Core: The target compound’s 4H-1,2,4-triazole core distinguishes it from analogs like N-(5-(Ethylthio)-1,3,4-Thiadiazol-2-yl)-2-Naphthamide , which lacks the triazole ring.

Substituent Variations: The naphthamide group in the target compound and may improve lipophilicity and target binding compared to simpler phenyl acetamides (e.g., ).

The combination of fluorophenyl (electron-withdrawing) and naphthamide (bulky aromatic) groups may enhance target specificity.

Q & A

Basic: What synthetic strategies are typically employed for constructing the 1,3,4-thiadiazole and 1,2,4-triazole moieties in this compound?

Methodological Answer:
The synthesis involves multi-step condensation and cyclization reactions. For example:

  • Thiadiazole Formation : The 5-methyl-1,3,4-thiadiazole-2-amine group can be synthesized via cyclization of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions (e.g., using POCl₃ or H₂SO₄) .
  • Triazole Synthesis : The 1,2,4-triazole core is often constructed by reacting hydrazine derivatives with carbonyl compounds. For instance, condensation of thiourea with a substituted acetamide intermediate can yield the triazole-thioether linkage .
  • Purification : Recrystallization from acetone or toluene is commonly used to isolate intermediates, as described in analogous syntheses .

Advanced: How can computational chemistry optimize reaction pathways for this compound’s synthesis?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches can predict energy barriers and intermediates. For example:

  • Reaction Mechanism Modeling : Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and identify optimal conditions (e.g., solvent polarity, temperature) for cyclization steps .
  • Transition State Analysis : Software such as Gaussian or ORCA can model transition states for thiadiazole formation, reducing trial-and-error experimentation .
  • Machine Learning : Predictive algorithms trained on PubChem data (e.g., substituent effects on yield) can guide substituent selection .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 150–160 ppm) .
  • IR Spectroscopy : Key peaks include C=O stretches (~1650–1700 cm⁻¹) for the acetamide and naphthamide groups and S-H stretches (~2550 cm⁻¹) for thioether linkages .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous triazole-thiadiazole hybrids .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

  • Substituent Variation : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups to assess antimicrobial potency .
  • Thioether Linker Modification : Compare bioactivity of thioether (-S-) vs. sulfoxide (-SO-) or sulfone (-SO₂-) derivatives to evaluate redox stability .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase) .

Basic: What analytical methods ensure purity and stability during storage?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity (>95%) and detect degradation products .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C suggests room-temperature stability) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~550–600) .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Metabolite Profiling : LC-MS/MS identifies active metabolites or degradation products that may explain discrepancies .
  • Solubility Optimization : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation to improve bioavailability in animal models .
  • Dose-Response Analysis : Reproduce assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

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